1-(2-Chloroethyl)-2-methylpiperidine
Overview
Description
“1-(2-Chloroethyl)-2-methylpiperidine” is a chemical compound. It’s also known as “2-Piperidinoethyl chloride hydrochloride” or “Beta-Chloroethylpiperidine Hydrochloride”. It’s primarily used as a laboratory chemical .
Molecular Structure Analysis
The molecular formula for “this compound” is C7H14ClN · HCl . The InChI key is VFLQQZCRHPIGJU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” appears as crystals and has a melting point of 230-232 °C (lit.) . The molecular weight is 184.11 .Scientific Research Applications
Complexation and Chiral Recognition
1-(2-Chloroethyl)-2-methylpiperidine, as part of the piperidine family, has been explored in complexation studies. For instance, the complexation of related piperidine compounds with rhodium(II) tetracarboxylates has been investigated using nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) methods. These studies have contributed to understanding chiral recognition phenomena and the conformational flexibility of such complexes (Sadlej & Jaźwiński, 2021).
Hydrodenitrogenation Studies
Research involving this compound and its related compounds has also focused on hydrodenitrogenation (HDN), a crucial process in the purification of fossil fuels. Studies on the HDN of 2-methylpyridine and its intermediate products, including 2-methylpiperidine, have provided insights into the reaction mechanisms, offering potential advancements in cleaner fuel technologies (Egorova et al., 2002).
Synthesis of Medicinal Drugs
1-Amino-4-methylpiperazine, a derivative of this compound, is widely used in the synthesis of medicinal drugs. Research has been conducted to develop new methods for its synthesis, enhancing the efficiency and scalability of producing pharmaceutical compounds (Kushakova et al., 2004).
Derivatization for GC Analysis
In the field of analytical chemistry, derivatives of piperidine, including those related to this compound, have been used for the derivatization of fatty acids for gas chromatography (GC) analysis. This application is crucial for the accurate and efficient analysis of complex biological samples (Vreeken et al., 1992).
DNA Cross-Linking in Cancer Research
Research on 1-(2-Chloroethyl)-1-nitrosoureas, related to this compound, has shown their ability to produce DNA inter-strand cross-links, a property explored in anti-cancer drug development. Understanding the mechanisms of DNA cross-linking and monoadduct repair can inform the design of more effective cancer therapies (Erickson et al., 1980).
Safety and Hazards
This chemical is considered hazardous. It’s fatal if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects . Safety precautions include obtaining special instructions before use, using personal protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for “1-(2-Chloroethyl)-2-methylpiperidine” are not available, research on similar compounds like Tris(2-chloroethyl) phosphate is ongoing. Studies have revealed that lifetime exposure to environmentally relevant concentrations of such compounds could result in growth retardation and significant hepatotoxicity in zebrafish .
Properties
IUPAC Name |
1-(2-chloroethyl)-2-methylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIJSGZKRFFSLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967930 | |
Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53324-72-4 | |
Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53324-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053324724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethyl)-2-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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